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GW583340 Dihydrochloride: A Technical Guide to a Dual EGFR/ErbB2 Inhibitor

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Compound of Interest		
Compound Name:	GW583340 dihydrochloride	
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Introduction

GW583340 dihydrochloride, more commonly known as Lapatinib, is a potent, orally active small-molecule inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR; ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2).[1] By targeting these two key receptors, GW583340 disrupts downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. This dual inhibitory action makes it a significant agent in the treatment of certain types of cancer, particularly HER2-positive breast cancer.[1] This technical guide provides an in-depth overview of GW583340, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Mechanism of Action

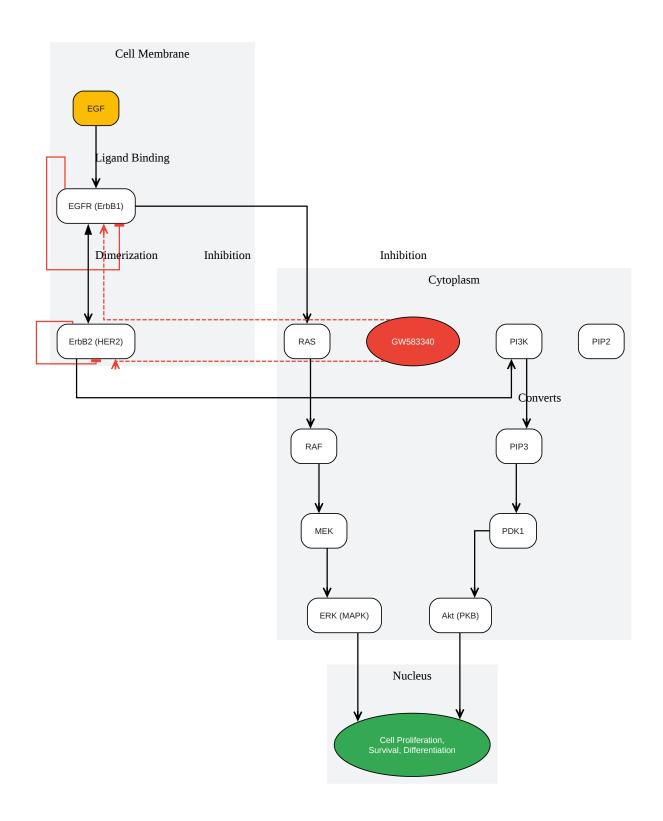
GW583340 is an ATP-competitive inhibitor, binding to the intracellular ATP-binding site of the EGFR and ErbB2 tyrosine kinases.[2] This reversible binding prevents the autophosphorylation and subsequent activation of the receptors, which are triggered by the binding of growth factors like EGF. The inhibition of EGFR and ErbB2 phosphorylation blocks the initiation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4] These pathways, when constitutively activated, drive tumor cell proliferation, survival, and differentiation.[3][4]



Signaling Pathway Inhibition

The diagram below illustrates the points of inhibition of GW583340 in the EGFR/ErbB2 signaling cascade.





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Figure 1: GW583340 Inhibition of EGFR/ErbB2 Signaling Pathways.



Quantitative Biological Data

The potency and selectivity of GW583340 have been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and dissociation constants (Ki).

Table 1: In Vitro Kinase Inhibitory Activity of GW583340

Target	IC50 (nM)	Ki (nM)	Assay Type
EGFR (ErbB1)	10.8	3	Cell-free kinase assay
ErbB2 (HER2)	9.2	13	Cell-free kinase assay
ErbB4 (HER4)	367	-	Cell-free kinase assay

Data compiled from multiple sources.[2][5]

Table 2: Cellular Antiproliferative Activity of GW583340 (Lapatinib)



Cell Line	Cancer Type	EGFR/ErbB2 Status	IC50 (μM)
BT474	Breast Cancer	ErbB2 Overexpressing	0.036
SKBR3	Breast Cancer	ErbB2 Overexpressing	0.080
UACC-812	Breast Cancer	ErbB2 Overexpressing	0.010
HCC1954	Breast Cancer	ErbB2 Overexpressing	0.4166
EFM192A	Breast Cancer	ErbB2 Overexpressing	0.193
MDA-MB-453	Breast Cancer	ErbB2 Amplified	6.08
MDA-MB-231	Breast Cancer	EGFR Expressing	7.46 - 18.6
USPC1	Endometrial Cancer	ErbB2 Overexpressing	0.052
AN3CA	Endometrial Cancer	Low ErbB2/EGFR	6.099

Data compiled from multiple sources.[2][3][6]

Experimental Protocols In Vitro Kinase Assay (Luminescence-based)

This protocol is designed to measure the inhibitory activity of GW583340 against purified EGFR and ErbB2 kinases.

Materials:

- Purified recombinant EGFR and ErbB2 enzymes
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP



- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- GW583340 dihydrochloride
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well white microplates
- Microplate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of GW583340 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Kinase Reaction:
 - Add 5 μL of the diluted GW583340 or vehicle control to the wells of a 96-well plate.
 - Add 10 μL of a master mix containing the kinase (EGFR or ErbB2) and substrate to each well.
 - \circ Initiate the reaction by adding 10 µL of ATP solution to all wells.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 25 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a microplate reader.

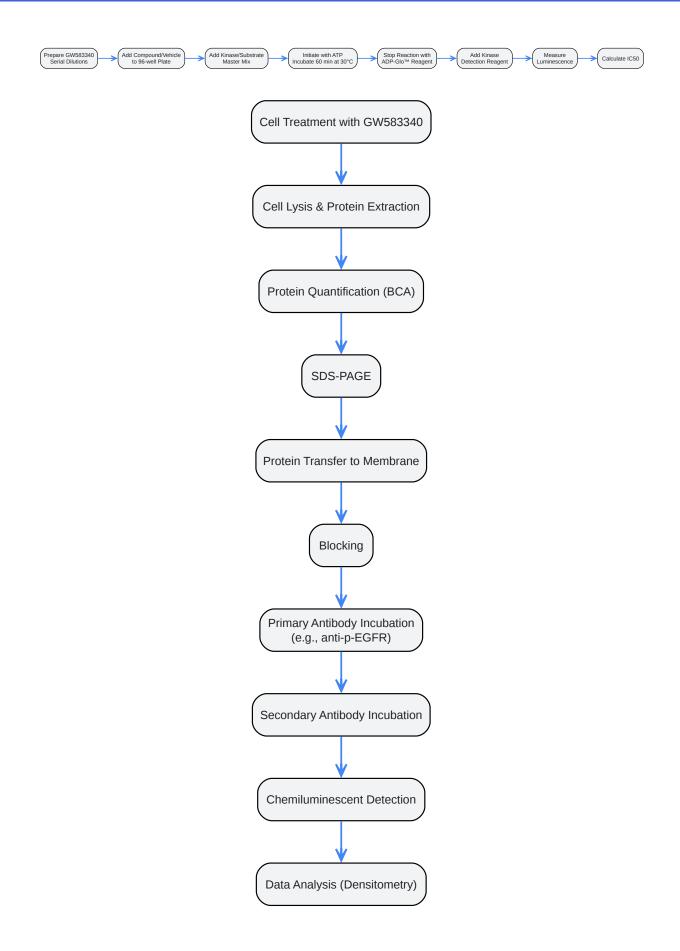






• Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.







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